Levamisole - 14769-73-4

Levamisole

Catalog Number: EVT-273305
CAS Number: 14769-73-4
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levamisole, chemically known as (–)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a synthetic compound originally developed as an anthelmintic agent. [] It belongs to the class of imidazothiazole derivatives and is the levorotatory enantiomer of tetramisole. [] While initially recognized for its antiparasitic properties in both veterinary and human medicine, levamisole has gained considerable attention in scientific research due to its immunomodulatory effects. [, , , , ] These effects have led to its exploration in various applications beyond its traditional use as an antihelmintic.

Aminorex

  • Compound Description: Aminorex (2-amino-5-phenyl-2-oxazoline) is a metabolite of levamisole in humans. It has been identified as a potential contaminant in cocaine samples adulterated with levamisole. []
  • Relevance: Aminorex is structurally related to levamisole and can be formed through its metabolism. Its presence as a contaminant in levamisole-tainted cocaine raises additional health concerns due to its potential to cause adverse effects like idiopathic pulmonary hypertension. []

Benzoylecgonine

  • Compound Description: Benzoylecgonine is the primary metabolite of cocaine. It is used as a marker for cocaine use in toxicological analyses due to its longer half-life compared to cocaine. []

Cocaine

  • Compound Description: Cocaine is a potent stimulant drug of abuse. It is frequently adulterated with other substances, including levamisole. []
  • Relevance: Although not structurally related, cocaine's adulteration with levamisole creates a significant public health issue. This combination increases the risk of severe adverse effects, including vasculitis, agranulocytosis, and other complications. [, ]

5-Fluorouracil

  • Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy medication used to treat various types of cancers. Levamisole was previously used as an adjuvant therapy in combination with 5-FU for treating colon cancer. [, , , ]
  • Relevance: While not structurally similar to levamisole, 5-FU is mechanistically linked. Research suggests that levamisole enhances the antitumor effects of 5-FU, potentially by increasing the expression of HLA class I molecules on cancer cells and altering RNA synthesis. []

Myeloperoxidase (MPO)

  • Compound Description: Myeloperoxidase (MPO) is an enzyme present in neutrophils. Autoantibodies against MPO are associated with certain autoimmune diseases and are commonly observed in individuals with levamisole-induced vasculitis. [, , ]
  • Relevance: Although not a chemical compound in the traditional sense, MPO is highly relevant to levamisole's toxicity. The presence of anti-MPO antibodies is a key diagnostic indicator of levamisole-induced vasculitis, suggesting an immune-mediated mechanism for this adverse effect. [, , ]

Puromycin Aminonucleoside (PAN)

  • Compound Description: Puromycin aminonucleoside (PAN) is a compound used to induce experimental nephropathy in animal models. It causes podocyte injury, leading to proteinuria and mimicking aspects of nephrotic syndrome. []
  • Relevance: PAN is not structurally related to levamisole but is used as a tool to understand levamisole's effects on podocytes, the cells in the kidneys responsible for filtering blood. Studies using PAN-treated podocytes indicate that levamisole may protect these cells from injury. []

6-phenyl2,3-dihydroimidazo(2,1b) thiazole

  • Compound Description: This compound is a metabolite of levamisole. Research suggests it might play a role in the immunological response associated with levamisole-induced vasculitis. []
Source and Classification

Levamisole is classified as a synthetic imidazothiazole derivative, specifically the levorotatory isomer of tetramisole. Its chemical formula is C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{S} with a molar mass of 204.29 g/mol. The compound is marketed under various brand names, including Ergamisol. It was first synthesized in the 1960s by Janssen Pharmaceutica and has since been utilized in both veterinary and human medicine .

Synthesis Analysis

Levamisole can be synthesized through several methods:

Molecular Structure Analysis

The molecular structure of Levamisole consists of a thiazole ring fused with an imidazole ring. The compound exhibits chirality due to its asymmetric carbon atom, leading to two enantiomers: levamisole (active) and dextromethorphan (inactive). The structure can be represented as follows:

  • Molecular Formula: C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{S}
  • Melting Point: Approximately 60 °C
  • Density: 1.31 g/cm³
  • Solubility: Highly soluble in water (210 mg/mL at 20 °C) .
Chemical Reactions Analysis

Levamisole participates in various chemical reactions due to its functional groups:

  • Alkylation Reactions: Levamisole can undergo alkylation through its nitrogen atoms.
  • Oxidation Reactions: The sulfur atom in the thiazole ring can undergo oxidation leading to sulfoxide formation.
  • Hydrolysis Reactions: Under alkaline conditions, Levamisole can decompose, which is critical for its formulation stability .
Mechanism of Action

Levamisole acts primarily as an agonist at nicotinic acetylcholine receptors found in nematodes. Upon binding to these receptors, it induces muscle contraction followed by paralysis due to sustained activation. This mechanism disrupts the neuromuscular function of parasites, leading to their expulsion from the host organism.

In humans, Levamisole also exhibits immunomodulatory effects, enhancing T-cell function and promoting immune response .

Physical and Chemical Properties Analysis

Levamisole exhibits several notable physical and chemical properties:

  • Appearance: White or off-white crystalline powder.
  • Taste: Bitter.
  • Solubility: Soluble in water and ethanol; slightly soluble in phosphate buffer.
  • Stability: Sensitive to alkaline conditions which can lead to decomposition.
  • Half-life: Approximately 3–4 hours post-administration; significant interpatient variability exists .
Applications

Levamisole has diverse applications across various fields:

  1. Medical Use: Primarily used as an anthelmintic agent for treating parasitic infections such as ascariasis and hookworm infections.
  2. Veterinary Medicine: Employed in livestock to control parasitic infections.
  3. Laboratory Research: Utilized as a biochemical tool to inhibit alkaline phosphatase activity in assays such as Western blotting and in situ hybridization .
  4. Immunotherapy: Investigated for its potential role in enhancing immune responses in cancer therapy settings .
Introduction to Levamisole: Historical Context and Scope

Discovery and Development of Levamisole as an Anthelmintic Agent

Levamisole, chemically designated as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, emerged from systematic anthelmintic research at Janssen Pharmaceutica (Belgium) in 1966 [1] [2]. Initial pharmacological characterization identified its potent efficacy against nematode parasites in mammals, leading to its approval as a broad-spectrum anthelmintic. The compound’s development capitalized on structure-activity refinements of the racemic tetramisole, with the levorotatory enantiomer (levamisole) demonstrating superior biological activity and lower toxicity [4] [9].

The molecular mechanism underpinning levamisole’s anthelmintic action involves selective agonism at L-subtype nicotinic acetylcholine receptors (nAChRs) in nematode neuromuscular junctions [2] [5]. This receptor activation triggers sustained depolarization of parasitic muscle membranes, causing spastic paralysis and subsequent expulsion from host gastrointestinal tracts. Key studies established its potency against Ascaris lumbricoides, Ancylostoma duodenale, and Enterobius vermicularis in humans, with cure rates exceeding 90% following single-dose administration [2] [5].

Parallel veterinary applications expanded rapidly due to levamisole’s efficacy against economically significant parasites in livestock. Its pharmacological profile included rapid gastrointestinal absorption (peak plasma concentration: 1.5–2 hours) and hepatic metabolism to multiple metabolites, though the parent compound remained the primary therapeutic entity [2] [7]. The World Health Organization incorporated levamisole into its List of Essential Medicines in 1988, recognizing its public health utility in endemic regions [8].

Table 1: Levamisole Sensitivity in Veterinary Parasitology

Parasite SpeciesHost AnimalEfficacy (%)Resistance Emergence
Haemonchus contortusSheep95–100%Documented in Uruguay, Brazil
Ostertagia ostertagiCattle90–98%Emerging in New Zealand
Trichostrongylus colubriformisGoats85–95%Reported in Paraguay

Data synthesized from veterinary pharmacopeias and surveillance studies [2] [10].

Synthetic chemistry advances enabled scalable production via multiple routes. A prominent pathway involved styrene oxide reaction with ethylenimine to form N-(2-phenyl-2-hydroxyethyl)ethylenimine, followed by thiocyanation and cyclization to yield levamisole hydrochloride [4] [9]. Manufacturing innovations reduced production costs, facilitating global agricultural deployment. However, intensive use precipitated resistance across nematode populations, particularly in sheep farms of New Zealand, South America, and South Africa, necessitating strategic anthelmintic rotation programs [2] [14].

Transition to Immunomodulatory and Adulterant Roles

Levamisole’s transition beyond parasitology began with serendipitous observations of "neurologic excitement" and mood elevation during clinical anthelmintic trials [2]. Systematic investigation revealed its capacity to potentiate T-cell differentiation, macrophage phagocytosis, and interferon production, prompting exploratory use in immune-mediated disorders. By the 1970s, levamisole was repurposed as an immunomodulator in rheumatoid arthritis and recurrent aphthous ulcers, with clinical trials demonstrating reduced symptom severity via undefined pathways [3] [5].

The immunopharmacological renaissance culminated in oncology applications. A landmark multicenter trial established levamisole-fluorouracil combination therapy as the first adjuvant regimen for stage III colon cancer following surgical resection, improving 5-year survival by 15–33% compared to surgery alone [1] [6]. Mechanistic studies attributed this synergy to levamisole’s activation of cytotoxic T-cells and natural killer cells, alongside enhanced antigen presentation by dendritic cells [5] [8]. The U.S. Food and Drug Administration approved this indication in 1990, though market withdrawal occurred in 2000 due to non-immunological toxicity concerns [5] [6].

Table 2: Key Immunomodulatory Milestones for Levamisole

ApplicationMechanistic InsightClinical Outcome
Rheumatoid arthritis (1970s)T-cell activation; IgM rheumatoid factor reductionTransient symptom remission in 60–70% of patients
Colon cancer (1990)↑ NK cell activity; ↑ CD8+ T-cell infiltration7.5-month median survival extension (Dukes C)
Foot-and-mouth disease vaccine (2024)TLR agonism; ↑ IFN-γ secretionRobust neutralizing antibodies in swine models

Sources: Clinical oncology trials [1] [6]; veterinary immunology studies [8].

Concurrently, levamisole surfaced as a pervasive cocaine adulterant, with the U.S. Drug Enforcement Administration detecting it in 69% of seized cocaine samples (2008–2009), rising to 82% by 2011 [2] [3]. This illicit application stemmed from three factors:

  • Stimulant Synergy: Hepatic metabolism converts levamisole to aminorex, an amphetamine-like stimulant prolonging cocaine’s adrenergic effects [2] [3].
  • Purity Mimicry: Crystalline similarity enabled undetected bulking, evading street-level purity tests [3].
  • Neuropharmacological Effects: Cholinergic modulation potentially augmented cocaine-induced euphoria, though evidence remains anecdotal [3].

Recent research has revitalized interest in levamisole’s immunobiology. Porcine studies confirm its efficacy as a viral vaccine adjuvant, where 1mg/dose significantly augments interferon-gamma production and neutralization titers against foot-and-mouth disease virus by activating pattern-recognition receptors (e.g., Toll-like receptors) [8]. Molecular derivatives like 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][1,3,4]thiadiazole) demonstrate enhanced pro-apoptotic activity in leukemia models, inducing extrinsic pathway activation via Fas/FasL upregulation and caspase-8 cleavage [9]. These advances underscore levamisole’s enduring scientific relevance beyond its contracted therapeutic footprint.

Properties

CAS Number

14769-73-4

Product Name

Levamisole

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

HLFSDGLLUJUHTE-SNVBAGLBSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3

Solubility

1.44e+00 g/L
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Synonyms

Decaris
Dekaris
Hydrochloride, Levamisole
L-Tetramisole
Levamisole
Levamisole Hydrochloride
Levotetramisole
Solaskil

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.